molecular formula C14H11Cl2N3O2 B4396571 N~1~-(2,5-DICHLOROPHENYL)-N~2~-(4-PYRIDYLMETHYL)ETHANEDIAMIDE

N~1~-(2,5-DICHLOROPHENYL)-N~2~-(4-PYRIDYLMETHYL)ETHANEDIAMIDE

Cat. No.: B4396571
M. Wt: 324.2 g/mol
InChI Key: LYZICLFGBIPAQM-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-N’-(4-pyridinylmethyl)ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a dichlorophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-N’-(4-pyridinylmethyl)ethanediamide typically involves the reaction of 2,5-dichloroaniline with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to obtain the final ethanediamide compound.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-dichlorophenyl)-N’-(4-pyridinylmethyl)ethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-N’-(4-pyridinylmethyl)ethanediamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted ethanediamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-N’-(4-pyridinylmethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-(4-pyridinylmethyl)ethanediamide
  • N-(2,5-dichlorophenyl)-N’-(3-pyridinylmethyl)ethanediamide
  • N-(2,5-dichlorophenyl)-N’-(4-pyridinylmethyl)propanediamide

Uniqueness

N-(2,5-dichlorophenyl)-N’-(4-pyridinylmethyl)ethanediamide is unique due to its specific substitution pattern on the phenyl and pyridine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2,5-dichlorophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-1-2-11(16)12(7-10)19-14(21)13(20)18-8-9-3-5-17-6-4-9/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZICLFGBIPAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,5-DICHLOROPHENYL)-N~2~-(4-PYRIDYLMETHYL)ETHANEDIAMIDE
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N~1~-(2,5-DICHLOROPHENYL)-N~2~-(4-PYRIDYLMETHYL)ETHANEDIAMIDE
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N~1~-(2,5-DICHLOROPHENYL)-N~2~-(4-PYRIDYLMETHYL)ETHANEDIAMIDE
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N~1~-(2,5-DICHLOROPHENYL)-N~2~-(4-PYRIDYLMETHYL)ETHANEDIAMIDE
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N~1~-(2,5-DICHLOROPHENYL)-N~2~-(4-PYRIDYLMETHYL)ETHANEDIAMIDE

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